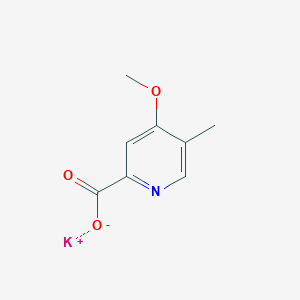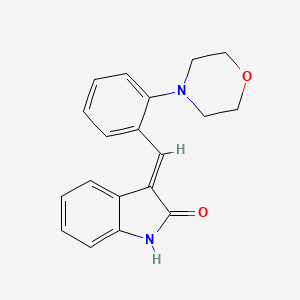![molecular formula C11H11N3 B12939328 [2,2'-Bipyridin]-4-ylmethanamine](/img/structure/B12939328.png)
[2,2'-Bipyridin]-4-ylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2,2’-Bipyridin]-4-ylmethanamine is an organic compound that belongs to the bipyridine family Bipyridines are characterized by the presence of two pyridine rings connected by a single bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2,2’-Bipyridin]-4-ylmethanamine typically involves the coupling of pyridine derivatives. One common method is the Ullmann coupling reaction, where 2-bromopyridine or 2-chloropyridine reacts with copper metal in the presence of a suitable solvent . Another approach involves the Suzuki coupling reaction, which uses palladium catalysts to couple pyridine derivatives with boronic acids .
Industrial Production Methods
Industrial production of bipyridine derivatives often employs metal-catalyzed cross-coupling reactions due to their efficiency and scalability. These methods include Suzuki, Stille, and Negishi coupling reactions, which are known for their high yields and mild reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
[2,2’-Bipyridin]-4-ylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for converting the amino group to a halide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bipyridine N-oxide, while reduction can produce the corresponding amine.
Aplicaciones Científicas De Investigación
[2,2’-Bipyridin]-4-ylmethanamine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of [2,2’-Bipyridin]-4-ylmethanamine involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, including enzymes and receptors, thereby influencing biochemical pathways . The compound’s structure allows it to participate in electron transfer processes, making it useful in catalysis and materials science .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry with similar properties but lacks the amino group.
4,4’-Bipyridine: Another bipyridine isomer used in the synthesis of coordination polymers and materials.
3,3’-Bipyridine: Known for its use in medicinal chemistry, particularly in the development of cardiovascular drugs.
Uniqueness
[2,2’-Bipyridin]-4-ylmethanamine is unique due to the presence of the amino group, which enhances its reactivity and allows for additional functionalization. This makes it a versatile compound for various applications in chemistry and materials science .
Propiedades
Fórmula molecular |
C11H11N3 |
|---|---|
Peso molecular |
185.22 g/mol |
Nombre IUPAC |
(2-pyridin-2-ylpyridin-4-yl)methanamine |
InChI |
InChI=1S/C11H11N3/c12-8-9-4-6-14-11(7-9)10-3-1-2-5-13-10/h1-7H,8,12H2 |
Clave InChI |
IANLTBVAOMFQQQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C2=NC=CC(=C2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride](/img/structure/B12939251.png)
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-5-methoxy-1H-indol-6-ol](/img/structure/B12939260.png)
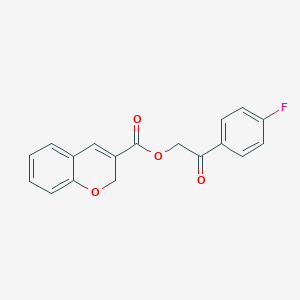
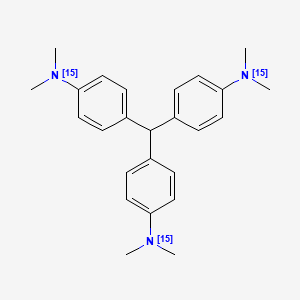
![N-[Di(1H-imidazol-2-yl)methyl]glycine](/img/structure/B12939283.png)

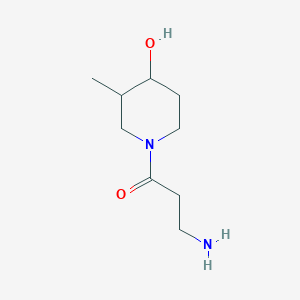
![tert-Butyl (4-(4-(trifluoromethoxy)phenoxy)thieno[2,3-d]pyrimidin-6-yl)carbamate](/img/structure/B12939311.png)
![tert-Butyl 6-oxo-2,5-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B12939317.png)

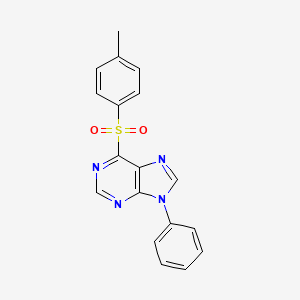
![N-(7-methyl-2-phenylimidazo[1,2-a][1,3,5]triazin-4-yl)benzamide](/img/structure/B12939332.png)
